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molecular formula C16H21ClO3 B1212671 ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate CAS No. 78573-55-4

ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate

Cat. No. B1212671
M. Wt: 296.79 g/mol
InChI Key: DNORZUSMZSZZKU-UHFFFAOYSA-N
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Patent
US04324796

Procedure details

A mixture of 8.05 g of 2-[5-(4-chlorophenyl)pentyl]oxirane 2-carboxylic acid ethyl ester, 27 ml of tetrahydrofuran and 27 ml of 1 N sodium hydroxide solution is stirred for about 1 hour until a clear solution has formed. The solution is concentrated and the colorless residue is recrystallized from ethanol/diethyl ether. 6.5 g of the title compound of m.p. 136° to 142° C. are obtained.
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=2)[CH2:8][O:7]1)=[O:5])C.[OH-].[Na+:22]>O1CCCC1>[Cl:20][C:17]1[CH:16]=[CH:15][C:14]([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][C:6]2([C:4]([O-:5])=[O:3])[CH2:8][O:7]2)=[CH:19][CH:18]=1.[Na+:22] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
8.05 g
Type
reactant
Smiles
C(C)OC(=O)C1(OC1)CCCCCC1=CC=C(C=C1)Cl
Name
Quantity
27 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
27 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
is stirred for about 1 hour until a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has formed
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated
CUSTOM
Type
CUSTOM
Details
the colorless residue is recrystallized from ethanol/diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CCCCCC1(OC1)C(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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